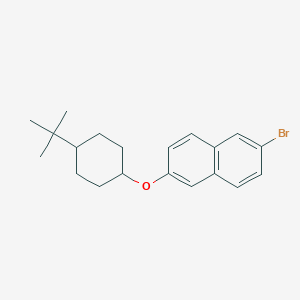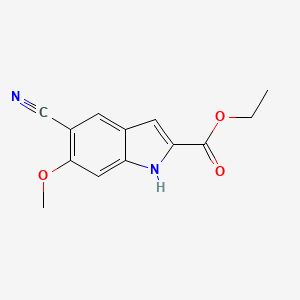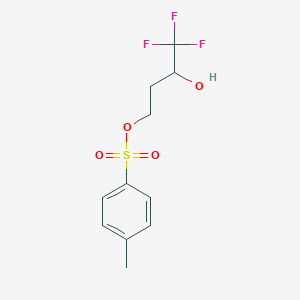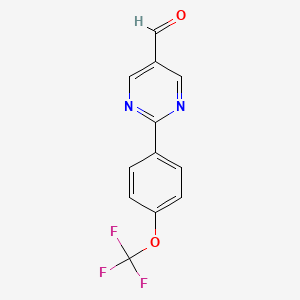
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde is a chemical compound with the molecular formula C12H7F3N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The trifluoromethoxy group attached to the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Boronic acid, halide (e.g., bromopyrimidine), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, H2O
Reduction: NaBH4, LiAlH4, ethanol, THF
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), temperature (50-100°C)
Major Products
Oxidation: 5-Pyrimidinecarboxylic acid, 2-[4-(trifluoromethoxy)phenyl]-
Reduction: 5-Pyrimidinemethanol, 2-[4-(trifluoromethoxy)phenyl]-
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethoxy group.
Mecanismo De Acción
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Pyrimidinecarboxaldehyde: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
2-[4-(Trifluoromethoxy)phenyl]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Trifluoromethoxy)benzaldehyde: Contains the trifluoromethoxy group but lacks the pyrimidine ring.
Uniqueness
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde is unique due to the combination of the pyrimidine ring and the trifluoromethoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H7F3N2O2 |
|---|---|
Peso molecular |
268.19 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)19-10-3-1-9(2-4-10)11-16-5-8(7-18)6-17-11/h1-7H |
Clave InChI |
VOGYSDJRZJJWRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(C=N2)C=O)OC(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-2-[2-(5-chloropyridin-2-yl)oxiran-2-yl]pyridine](/img/structure/B8596767.png)
![N3-(3-pyridyl)-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B8596772.png)
![O5-tert-butyl O2-ethyl 1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-2,5-dicarboxylate](/img/structure/B8596785.png)
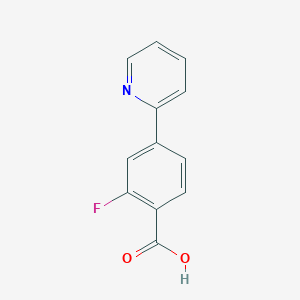
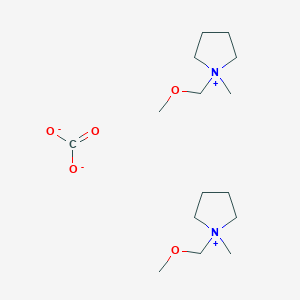
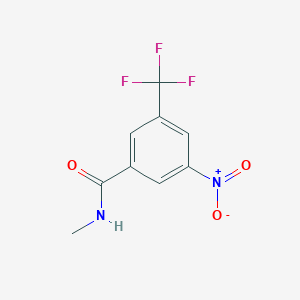
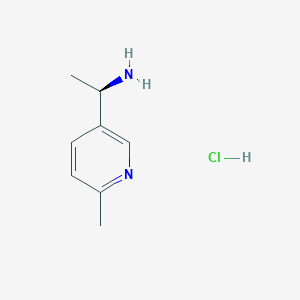
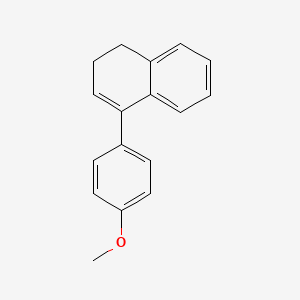
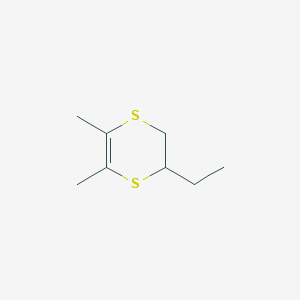

![2-methyl-8H-indeno[2,1-b]thiophen-8-one](/img/structure/B8596838.png)
